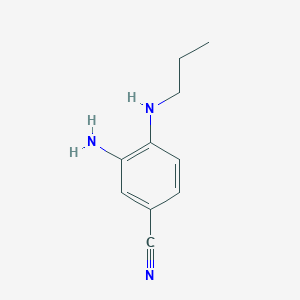

3-Amino-4-(propylamino)benzonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-4-(propylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6,13H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAJSFGUPHJSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625281 | |

| Record name | 3-Amino-4-(propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355022-21-8 | |

| Record name | 3-Amino-4-(propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-4-(propylamino)benzonitrile chemical properties

An In-Depth Technical Guide to 3-Amino-4-(propylamino)benzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is an aromatic organic compound featuring a benzonitrile core substituted with both a primary and a secondary amine. As a bifunctional molecule, it serves as a versatile building block in synthetic organic chemistry. The presence of nucleophilic amino groups, a reactive nitrile moiety, and an aromatic scaffold makes it a molecule of significant interest for the development of complex chemical structures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a robust synthesis protocol, and an exploration of its potential applications, particularly in medicinal chemistry where substituted aminobenzonitriles are recognized pharmacophores.

Core Chemical Identity & Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and core physical constants. These identifiers are crucial for unambiguous documentation, procurement, and regulatory compliance.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 355022-21-8 | [1] |

| Molecular Formula | C₁₀H₁₃N₃ | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| SMILES | N#CC1=CC=C(NCCC)C(N)=C1 |[1] |

The physicochemical properties dictate the compound's behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Appearance | Likely a solid at room temperature | Based on similar substituted benzonitriles. |

| Solubility | Limited aqueous solubility; Soluble in polar aprotic solvents (DMSO, DMF). | Aromatic compounds with hydrogen bonding groups often exhibit poor aqueous solubility but dissolve in organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[2][3]. |

| Storage | Store at room temperature in a dark place under an inert atmosphere. |[1] |

Synthesis and Characterization

Proposed Synthesis Workflow

The logical flow for the synthesis starts with a commercially available precursor, 4-chloro-3-nitrobenzonitrile. The electron-withdrawing nature of the nitro and nitrile groups activates the chlorine atom for nucleophilic aromatic substitution by propylamine. The subsequent reduction of the nitro group yields the target diamine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Each step includes purification and the final characterization ensures the identity and purity of the product.

PART A: Synthesis of 3-Nitro-4-(propylamino)benzonitrile (Intermediate) [4]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-3-nitrobenzonitrile (1 equivalent) in tetrahydrofuran (THF, ~5 mL per gram of starting material).

-

Amine Addition: Add n-propylamine (1.2 equivalents) to the solution. The slight excess of the amine ensures the complete consumption of the chlorinated starting material.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

-

Workup: After cooling to room temperature, evaporate the solvent under reduced pressure. To the resulting residue, add deionized water to precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted propylamine and other impurities.

-

Drying: Dry the purified yellow solid under vacuum to yield 3-Nitro-4-(propylamino)benzonitrile.

PART B: Synthesis of this compound (Final Product)

-

Reaction Setup: In a round-bottom flask, suspend the intermediate 3-Nitro-4-(propylamino)benzonitrile (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent. A common and effective method is catalytic hydrogenation. Add Palladium on carbon (10% Pd-C, ~5 mol%) to the suspension.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC. The disappearance of the nitro-intermediate and the appearance of a new, more polar spot (the amine) indicates reaction completion.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Causality Note: Pd-C is pyrophoric and must be handled with care, preferably filtered while wet.

-

Purification: Evaporate the solvent from the filtrate to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Characterization

To confirm the identity and purity of the final product, a suite of analytical techniques should be employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons (typically in the 6.0-7.5 ppm range), the propyl group protons (a triplet for the CH₃, a sextet for the internal CH₂, and a triplet for the N-CH₂), and broad singlets for the two NH₂ and one NH protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 10 distinct carbon environments, including aromatic carbons, the nitrile carbon (typically >110 ppm), and the aliphatic carbons of the propyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching for the primary and secondary amines (~3200-3500 cm⁻¹), C≡N stretching for the nitrile group (~2220-2260 cm⁻¹), and C-N stretching.

-

MS (Mass Spectrometry): The molecular ion peak [M]+ should correspond to the calculated molecular weight of 175.23.

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups. The two amino groups and the nitrile group can be selectively targeted for further chemical transformations.

-

Amine Reactivity: The primary and secondary amino groups are nucleophilic and can undergo a variety of reactions such as acylation, alkylation, and diazotization (specifically the primary amine).[5] The differential reactivity between the primary and secondary amines could potentially be exploited for selective functionalization.

-

Nitrile Group Reactivity: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, significantly expanding the synthetic possibilities.[6][7]

-

Applications in Drug Discovery: The aminobenzonitrile scaffold is a common feature in many biologically active molecules, particularly as kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in enzyme active sites.[8] This compound is an ideal starting point for creating libraries of novel small molecules for high-throughput screening.

Caption: Potential reaction pathways for derivatizing the core molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, safety precautions can be established based on structurally related aromatic amines and benzonitriles.[2]

Table 3: Hazard Summary and Handling Precautions

| Category | Information and Recommendations |

|---|---|

| GHS Hazard Statements | Inferred: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[9][10] |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[2] |

| Handling | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2] |

| Storage | Keep the container tightly closed in a dry, well-ventilated, and dark place under an inert atmosphere.[1] |

| First Aid | Skin Contact: Immediately wash the affected area with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[10] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is a valuable chemical intermediate with significant potential for synthetic chemistry and drug discovery. Its well-defined structure, predictable reactivity, and the strategic importance of its aminobenzonitrile core make it a key building block for creating novel and complex molecules. The synthetic protocol outlined in this guide provides a reliable pathway for its preparation, enabling further research into its properties and applications. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe and effective laboratory work.

References

-

PubChem. 3-Aminobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Amino-4-hydroxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

S D Fine-Chem Limited. 4-AMINO-3-NITRO BENZONITRILE GHS Safety Data Sheet. Available from: [Link]

-

PubChemLite. 3-amino-4-(isopropylamino)benzonitrile. Available from: [Link]

-

IUCr. 3-Nitro-4-(propylamino)benzonitrile. Acta Crystallographica Section E, 2011. Available from: [Link]

-

Wikipedia. Benzonitrile. Available from: [Link]

-

Pharmaffiliates. 3-Amino-4-(isopropylamino)benzonitrile. Available from: [Link]

- Google Patents. Process for the preparation of substituted 3-aminobenzonitriles.

-

Bulgarian Chemical Communications. Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Available from: [Link]

-

NCERT. Amines. Available from: [Link]

-

NIST. Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]-. Available from: [Link]

-

MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 2021. Available from: [Link]

-

SIOC Journals. Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 2012. Available from: [Link]

-

Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Amino-4-pyrazolecarbonitrile as a Key Intermediate in Drug Manufacturing. Available from: [Link]

-

Vedantu. Benzonitrile is the IUPAC name of which compound. Available from: [Link]

-

CBSE Academic. Sample Paper (2024-25). Available from: [Link]

-

Spectrochem. Home. Available from: [Link]

Sources

- 1. 355022-21-8|this compound|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Nitro-4-(propylamino)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ncert.nic.in [ncert.nic.in]

- 6. Benzonitrile - Wikipedia [en.wikipedia.org]

- 7. Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE [vedantu.com]

- 8. Application of Nitrile in Drug Design [sioc-journal.cn]

- 9. 3-Amino-4-hydroxybenzonitrile | C7H6N2O | CID 271258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-(propylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(propylamino)benzonitrile is a substituted diaminobenzonitrile derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry. Its unique arrangement of amino, propylamino, and nitrile functional groups on a benzene ring makes it a versatile precursor for constructing complex molecular architectures. This guide provides a comprehensive overview of the most practical and efficient synthetic route to this compound, offering detailed protocols, mechanistic insights, and a discussion of alternative approaches.

Primary Synthetic Pathway: A Two-Step Approach

The most established and reliable synthesis of this compound proceeds via a two-step sequence starting from 4-chloro-3-nitrobenzonitrile. This method involves an initial nucleophilic aromatic substitution (SNAr) followed by a selective reduction of the nitro group.

Caption: Primary two-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis commences with the reaction of 4-chloro-3-nitrobenzonitrile with n-propylamine.[1] The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by the propylamino group.

Mechanism: The reaction proceeds via a classic SNAr mechanism. The lone pair of electrons on the nitrogen atom of n-propylamine attacks the carbon atom bearing the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro and nitrile groups. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the desired product, 3-nitro-4-(propylamino)benzonitrile.

Step 2: Selective Reduction of the Nitro Group

The second step involves the selective reduction of the nitro group of 3-nitro-4-(propylamino)benzonitrile to an amino group, affording the final product. It is crucial to employ a reducing agent that does not affect the nitrile functionality. While various reagents can achieve this, tin(II) chloride (stannous chloride) in an alcoholic solvent is a widely used and effective method for this transformation.[2][3][4]

Mechanism: The reduction of a nitro group by tin(II) chloride in the presence of an acid (often generated in situ or added) is a complex process involving a series of single-electron transfers. The Sn(II) ion acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before ultimately yielding the primary amine. The nitrile group is significantly less susceptible to reduction under these conditions compared to the nitro group, ensuring high selectivity.

Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Chloro-3-nitrobenzonitrile | C₇H₃ClN₂O₂ | 182.56 | Light yellow crystalline powder | 98-100 |

| n-Propylamine | C₃H₉N | 59.11 | Colorless liquid | -83 |

| 3-Nitro-4-(propylamino)benzonitrile | C₁₀H₁₁N₃O₂ | 205.22 | Yellow solid | Not specified |

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | White crystalline solid | 37-38 |

| This compound | C₁₀H₁₃N₃ | 175.23 | Not specified | Not specified |

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-4-(propylamino)benzonitrile

This protocol is adapted from a published procedure.[1]

Materials:

-

4-Chloro-3-nitrobenzonitrile (4.2 g, 0.023 mol)

-

n-Propylamine (25 ml)

-

Tetrahydrofuran (THF) (50 ml)

-

Deionized water

-

Cold ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzonitrile (4.2 g) with n-propylamine (25 ml) and tetrahydrofuran (50 ml).

-

Heat the mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, evaporate the solvents under reduced pressure.

-

To the residue, add deionized water to induce precipitation.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold ethanol (2 x 15 ml).

-

The resulting yellow solid is 3-nitro-4-(propylamino)benzonitrile (yield: 4.2 g, 89%).[1]

-

The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

This is a general protocol for the reduction of aromatic nitro compounds using tin(II) chloride, which can be adapted for 3-nitro-4-(propylamino)benzonitrile.[2]

Materials:

-

3-Nitro-4-(propylamino)benzonitrile (e.g., 1.0 g, 4.87 mmol)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 5.5 g, 24.35 mmol, 5 equivalents)

-

Ethanol (25 ml)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-nitro-4-(propylamino)benzonitrile in ethanol.

-

Add tin(II) chloride dihydrate to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Caution: This neutralization can be exothermic and may cause foaming.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified further by column chromatography on silica gel if necessary.

Alternative Synthetic Strategies

While the two-step method described is the most common, other potential routes could be explored, although they may present their own challenges.

Caption: Potential alternative synthetic routes to this compound.

-

Selective N-propylation of 3,4-diaminobenzonitrile: This approach would involve the direct propylation of 3,4-diaminobenzonitrile. However, achieving selective mono-propylation at the 4-amino position over the 3-amino position and avoiding di-propylation would be a significant challenge, likely requiring protecting group strategies.

-

Nitration of 4-(propylamino)benzonitrile: Another possibility is to first synthesize 4-(propylamino)benzonitrile and then introduce a nitro group. The challenge here would be controlling the regioselectivity of the nitration to obtain the desired 3-nitro isomer, as nitration could also occur at other positions on the aromatic ring. This would be followed by the reduction of the nitro group.

Safety Considerations

-

4-Chloro-3-nitrobenzonitrile: This compound is an irritant. Avoid contact with skin and eyes. Use in a well-ventilated area or fume hood.[5][6][7][8]

-

n-Propylamine: This is a flammable and corrosive liquid. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Tin(II) chloride: This compound is corrosive and can cause burns. It is harmful if swallowed. Handle with care and appropriate PPE.

-

General Precautions: Standard laboratory safety practices should be followed at all times, including the use of safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzonitrile with n-propylamine, followed by the selective reduction of the intermediate nitro compound using tin(II) chloride. This method offers good yields and selectivity. While alternative synthetic routes are conceivable, they present significant challenges in terms of selectivity that would need to be overcome. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important synthetic intermediate.

References

-

4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis. (n.d.). Retrieved from [Link]

-

What is 4-Chloro-3-Nitrobenzonitrile - Properties & Specifications. (n.d.). Methylamine Supplier. Retrieved from [Link]

-

Benzonitrile, 4-chloro-3-nitro-. PubChem. (n.d.). Retrieved from [Link]

-

3-Nitro-4-(4-propylphenoxy)benzonitrile. PubChem. (n.d.). Retrieved from [Link]

-

3-Nitro-4-(propylamino)benzonitrile. ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). Retrieved from [Link]

-

Liu, S.-L. (2011). 3-Nitro-4-(propylamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3284. [Link]

-

Understanding the Properties of 3-Nitrobenzonitrile for Your Synthesis Needs. (n.d.). Retrieved from [Link]

-

Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777–2786. [Link]

- Method for producing aromatic amine compound. (n.d.). Google Patents.

-

Sn2+ reduction. (2026, February 1). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839–842. [Link]

-

Reduction of aromatic nitro compounds with SnCl2. (2021, July 20). Reddit. Retrieved from [Link]

- Process for the preparation of 3-aminobenzonitrile replace. (n.d.). Google Patents.

-

Continuous catalytic transfer hydrogenation of benzonitrile. (2023, June 8). SciSpace. Retrieved from [Link]

-

3-Aminobenzonitrile. PubChem. (n.d.). Retrieved from [Link]

-

Lennon, D., & Hamilton, N. G. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Reaction Chemistry & Engineering, 4(3), 524-533*. [Link]

-

The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical. Retrieved from [Link]

-

Preparation method of aminobenzonitrile. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Bailar, J. C. (1986). Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst. Journal of the Chemical Society, Chemical Communications, (23), 1782-1783. [Link]

-

3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. (2022). MDPI. [Link]

-

Sarsenova, L. R., Sarsenov, B. S., Yergaziyeva, G. E., Zakarina, N. A., & Kairbekov, Z. K. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]

- Process for the preparation of substituted 3-aminobenzonitriles. (n.d.). Google Patents.

Sources

- 1. 3-Nitro-4-(propylamino)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. nbinno.com [nbinno.com]

- 6. What is 4-Chloro-3-Nitrobenzonitrile - Properties & Specifications [nj-finechem.com]

- 7. Benzonitrile, 4-chloro-3-nitro- | C7H3ClN2O2 | CID 13655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-3-nitrobenzonitrile | 939-80-0 [chemicalbook.com]

3-Amino-4-(propylamino)benzonitrile: Molecular Architecture and Synthetic Utility

The following technical guide details the structural characteristics, synthetic pathways, and application potential of 3-Amino-4-(propylamino)benzonitrile (CAS: 355022-21-8). This document is structured for researchers and process chemists requiring actionable data on this specific o-phenylenediamine scaffold.

Executive Summary

This compound is a specialized functionalized aromatic intermediate characterized by a 1,2-diamine motif (ortho-diamine) and a para-positioned nitrile electron-withdrawing group. Its primary utility lies in medicinal chemistry as a privileged scaffold for the synthesis of benzimidazoles and quinoxalines—heterocycles frequently found in kinase inhibitors, GPCR ligands, and antiviral agents (e.g., analogs of telmisartan or dabigatran).

Unlike its methyl- or ethyl-substituted counterparts, the

| Property | Data |

| CAS Number | 355022-21-8 |

| Molecular Formula | |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | This compound |

| Core Scaffold | o-Phenylenediamine |

| Key Functional Group | Nitrile (-CN) at C1 |

Molecular Structure & Electronic Properties

Structural Analysis

The molecule consists of a benzene core substituted at three positions:[1]

-

Position 1 (Nitrile): Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This deactivates the ring but stabilizes the precursor intermediates during synthesis.

-

Position 3 (Primary Amine): An electron-donating group (EDG) capable of acting as a nucleophile or hydrogen bond donor.

-

Position 4 (Secondary Propylamino): A secondary amine providing steric bulk and increased lipophilicity (LogP) compared to a free amine.

Electronic "Push-Pull" Dynamics

The structural integrity of this molecule is defined by the interplay between the donating amines and the withdrawing nitrile.

-

Resonance: The lone pairs on the

and -

Chelation Potential: The ortho arrangement of the primary (

) and secondary (

Visualization of Electronic Flow

The following diagram illustrates the resonance stabilization and the reactive sites for heterocyclization.

Validated Synthetic Protocol

The synthesis of this compound is a classic example of regioselective Nucleophilic Aromatic Substitution (

Step 1: Displacement

Precursor: 4-Fluoro-3-nitrobenzonitrile (CAS: 1016-39-3) or 4-Chloro-3-nitrobenzonitrile (CAS: 939-80-0).

Reagent:

-

Mechanism: The nitro group at position 3 activates the halogen at position 4 for displacement. The nitrile group at position 1 further enhances electrophilicity at C4.

-

Protocol:

-

Dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in THF or DMF.

-

Add

-propylamine (1.1 eq) and a base (Triethylamine or -

Stir at

to RT. (Reaction is exothermic; temperature control is critical to prevent bis-addition or nitrile hydrolysis). -

Outcome: Formation of 3-nitro-4-(propylamino)benzonitrile .

-

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group (

-

Method A (Catalytic Hydrogenation - High Throughput):

- (1 atm), 5% Pd/C or Pt/C, Methanol.

-

Risk: Over-reduction of CN is possible. Stop immediately upon

uptake cessation.

-

Method B (Chemical Reduction - High Fidelity):

Detailed Protocol (Method B - Recommended for Purity)

-

Suspend 3-nitro-4-(propylamino)benzonitrile (10 mmol) in Ethanol/Water (3:1, 50 mL).

-

Add Iron powder (50 mmol) and Ammonium Chloride (5 mmol).

-

Reflux at

with vigorous stirring for 2-4 hours. Monitor by TLC. -

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate and extract with Ethyl Acetate.

-

Crystallize from Ethanol/Hexane.

Spectroscopic Characterization (Expected Data)

To validate the structure, the following spectral fingerprints are diagnostic.

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | Terminal methyl of propyl group | |

| Methylene ( | ||

| Primary amine ( | ||

| Secondary amine ( | ||

| Aromatic protons (1,2,4-substitution pattern) | ||

| IR Spectroscopy | 2210-2220 | Sharp Nitrile ( |

| 3300-3450 | Doublet/Multiplet for Primary/Secondary Amines | |

| Mass Spectrometry | m/z 176.1 | Protonated molecular ion |

Applications in Drug Development

The this compound structure is not typically a final drug but a molecular key used to unlock specific heterocyclic scaffolds.

Benzimidazole Synthesis

The most critical application is the condensation with carboxylic acids or aldehydes to form 1-propyl-2-substituted-benzimidazole-5-carbonitriles .

-

Mechanism: The primary amine (

) attacks the carbonyl of the acid, followed by dehydration and cyclization involving the secondary amine ( -

Relevance: This mimics the core structure of Angiotensin II receptor blockers (ARBs) like Telmisartan, where the propyl group provides necessary hydrophobic interactions with the receptor pocket.

Quinoxaline Synthesis

Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal derivatives) yields quinoxaline-6-carbonitriles. These are potent scaffolds for:

-

Kinase Inhibitors: Targeting ATP binding pockets.

-

Intercalating Agents: DNA-binding dyes.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled according to the hazard profile of general aminobenzonitriles.

-

Acute Toxicity: Harmful if swallowed or inhaled. Nitriles can metabolize to release cyanide ions in vivo, though aromatic nitriles are generally more stable.

-

Skin Sensitization: High risk.[3] Phenylenediamines are known contact allergens.

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Amines oxidize upon air exposure (turning dark brown/black). Keep cold (

).

References

-

PubChem. (2025).[3] Compound Summary: 3-Aminobenzonitrile Derivatives. National Library of Medicine. Retrieved from [Link]

-

Pelletier, J. C., et al. (2005). "Preparation of highly substituted gamma-lactam follicle stimulating hormone receptor agonists." Bioorganic & Medicinal Chemistry, 13(21), 5986-5995. (Validating the use of aminobenzonitriles as scaffolds).

- Google Patents. (1996). Process for the preparation of substituted 3-aminobenzonitriles. WO1996011906A1.

Sources

physicochemical properties of 3-Amino-4-(propylamino)benzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(propylamino)benzonitrile

Introduction

This compound is an aromatic organic compound featuring a benzonitrile core substituted with both a primary and a secondary amine group. Its molecular structure suggests potential utility as a versatile intermediate in medicinal chemistry and materials science, where the nitrile and amino functionalities can serve as handles for further synthetic transformations. The arrangement of the amino groups on the aromatic ring influences the molecule's electronic properties, basicity, and potential for hydrogen bonding, which are critical determinants of its behavior in chemical and biological systems.

This guide provides a comprehensive overview of the core . Due to the limited availability of published experimental data for this specific molecule, we present a framework for its characterization. This includes foundational data from chemical suppliers alongside detailed, field-proven experimental protocols for determining key parameters such as solubility, melting point, pKa, and spectral characteristics. The methodologies described herein are designed to be self-validating, ensuring scientific rigor for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below. It is crucial to recognize that while some data is reported by suppliers, many key parameters require experimental verification for robust application in research and development.

| Property | Value / Data | Source |

| IUPAC Name | This compound | - |

| CAS Number | 355022-21-8 | [1] |

| Molecular Formula | C₁₀H₁₃N₃ | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Not specified; requires experimental determination. | - |

| Melting Point | Not specified; requires experimental determination. | - |

| Boiling Point | Not specified; requires experimental determination. | - |

| Solubility | No quantitative data available. Expected to be soluble in polar aprotic solvents like DMSO and DMF.[2] | - |

| Storage Conditions | Store at room temperature in a dark place under an inert atmosphere. | [1] |

Section 2: Experimental Determination of Physicochemical Profile

The following sections detail the methodologies for the empirical characterization of this compound. The rationale behind each experimental choice is provided to offer insight into building a comprehensive data package for this compound.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure substance. The capillary method (Thiele tube or digital apparatus) is a standard, reliable technique that requires minimal sample quantity.

Experimental Protocol (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Thermodynamic Solubility Profiling

Expertise & Rationale: Understanding a compound's solubility in various solvents is critical for its formulation, purification, and use in biological assays. Aromatic amines can exhibit poor aqueous solubility[2]. This protocol employs the shake-flask method, the gold standard for determining thermodynamic solubility, to generate a comprehensive profile.

Experimental Protocol (Shake-Flask Method):

-

Solvent Selection: Prepare a panel of relevant solvents, including water, phosphate-buffered saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, and common organic solvents (e.g., DMSO, DMF, ethanol, methanol)[2].

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in separate vials. The excess solid ensures that saturation is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL for each solvent.

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Shake-flask method workflow for solubility.

Spectroscopic and Spectrometric Characterization

Expertise & Rationale: A full suite of spectroscopic data is required to unambiguously confirm the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.

Workflow for Structural Elucidation:

-

Sample Preparation: Dissolve a high-purity sample in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For FTIR, prepare a KBr pellet or cast a thin film. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectra.

-

Data Interpretation: Analyze the resulting spectra to confirm that all features are consistent with the proposed structure.

Diagram: Workflow for Spectroscopic Analysis

Caption: Integrated workflow for structural confirmation.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Protons: Signals expected in the range of 6.0-7.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Amine Protons (-NH₂ and -NH-): Broad singlets, with chemical shifts that can vary depending on solvent and concentration. The -NH₂ protons would likely appear between 3.5-5.0 ppm, and the secondary amine proton (-NH-) could be in a similar or slightly downfield region.

-

Propyl Protons: Three distinct signals are expected: a triplet for the terminal methyl (-CH₃) group around 0.9 ppm, a sextet for the central methylene (-CH₂-) group around 1.6 ppm, and a triplet for the methylene group attached to the nitrogen (-NH-CH₂-) around 3.1 ppm.[3]

-

-

¹³C NMR:

-

Nitrile Carbon (-C≡N): A characteristic signal expected around 118-125 ppm.

-

Aromatic Carbons: Multiple signals in the 100-150 ppm range. The carbons directly attached to the nitrogen atoms will be significantly shifted.

-

Aliphatic Carbons (Propyl): Three signals in the upfield region (approx. 10-50 ppm).

-

-

FTIR Spectroscopy:

-

N-H Stretch: Two distinct sharp bands for the primary amine (-NH₂) around 3350-3450 cm⁻¹ and one band for the secondary amine (-NH-) around 3300-3350 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.[4]

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₀H₁₃N₃ (175.1109).

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the propyl group and other characteristic cleavages of the aromatic ring structure.

-

Section 3: Stability, Handling, and Storage

Trustworthiness & Safety: While specific toxicity data for this compound is not available, its structure as an aromatic amine and benzonitrile warrants careful handling.[2]

-

Handling: Always handle the compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: As recommended by suppliers, the compound should be stored at room temperature, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the amino groups.[1]

Conclusion

This compound is a compound with significant potential as a chemical building block. This guide establishes a foundational understanding of its physicochemical properties. While supplier data provides a starting point, the detailed experimental protocols outlined here offer a robust framework for researchers to generate the comprehensive, high-quality data required for any substantive application. The rigorous determination of solubility, melting point, and spectral identity is a prerequisite for advancing this molecule in pharmaceutical, chemical, or materials science research.

References

-

PubChem. 3-Aminobenzonitrile. Available from: [Link]

-

PubChemLite. 3-amino-4-(isopropylamino)benzonitrile (C10H13N3). Available from: [Link]

-

Pharmaffiliates. 3-Amino-4-(isopropylamino)benzonitrile. Available from: [Link]

-

Wikipedia. Benzonitrile. Available from: [Link]

-

National Center for Biotechnology Information. 3-Nitro-4-(propylamino)benzonitrile. Available from: [Link]

- Google Patents. Process for the preparation of substituted 3-aminobenzonitriles.

-

Khalafy, J., et al. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available from: [Link]

-

SpectraBase. 3-Amino-4-methylbenzonitrile - Optional[1H NMR] - Spectrum. Available from: [Link]

-

University of California, Los Angeles. Spectroscopy Tutorial: Reference Table of Characteristic Proton NMR Shifts. Available from: [Link]

-

National Council of Educational Research and Training. Amines. Available from: [Link]

-

NIST WebBook. Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]-. Available from: [Link]

-

IndiaMART. 3 Amino Methyl Benzonitrile, 98%. Available from: [Link]

-

Central Board of Secondary Education. Sample Paper (2024-25) - Chemistry. Available from: [Link]

-

IndiaMART. TC Brown 3-Amino Benzonitrile. Available from: [Link]

-

Semantic Scholar. Synthesis of 3-amino-5-benzylamino-4-nitropyrazole. Available from: [Link]

- Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

OUCI. Analytical methods for amino acid determination in organisms. Available from: [Link]

-

Vedantu. Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE. Available from: [Link]

-

PubChem. Dasb | C16H17N3S. Available from: [Link]

-

precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. Available from: [Link]

-

Thieme Chemistry. Amino Acid Analysis. Available from: [Link]

-

PubMed. Analytical methods for amino acid determination in organisms. Available from: [Link]

-

PubMed. 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Available from: [Link]

-

Biomedical Chemistry. Methods for Determining Individual Amino Acids in Biological Fluids. Available from: [Link]

-

MDPI. 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. Available from: [Link]

Sources

Biological Activity & Technical Profile: 3-Amino-4-(propylamino)benzonitrile

[1][2]

Executive Summary & Pharmacological Context

This compound (CAS: 355022-21-8) is a specialized 1,2-diaminobenzene (o-phenylenediamine) derivative serving as a high-value intermediate in the synthesis of nitrogen-heterocycle therapeutics.[1][2] Unlike non-functionalized diamines, this compound possesses three distinct chemical handles—a primary amine (C3), a secondary propylamine (C4), and a nitrile group (C1)—making it a "privileged scaffold" for constructing 1-propyl-benzimidazole cores.[1][2]

Its primary biological relevance lies in its role as a precursor for:

-

Angiotensin II Receptor Antagonists (Sartans): Analogs of Telmisartan where the N-alkyl group acts as a lipophilic anchor.[1][2]

-

Antiviral Agents (HCV/RSV): Benzimidazole-based inhibitors of viral polymerases (e.g., NS5B) or fusion proteins.[1][2]

-

Ion Channel Modulators: Precursors for KCNQ (Kv7) channel openers, structurally related to retigabine analogs where the carbamate is replaced by heterocyclic bioisosteres derived from the nitrile.[1][2]

Chemical Biology & Pharmacophore Analysis

The biological utility of this compound stems from its ability to undergo cyclocondensation to form 1-propyl-1H-benzimidazole-5-carbonitriles .[1][2]

Structure-Activity Relationship (SAR) Drivers[1][2]

-

The N-Propyl Group (Lipophilic Anchor):

-

In GPCR ligands (e.g., Angiotensin II antagonists), the N-propyl group fits into hydrophobic pockets (e.g., the lipophilic pocket of the AT1 receptor), enhancing binding affinity compared to methyl analogs.[1][2]

-

In ion channel modulators, the propyl chain provides critical van der Waals contacts, influencing channel gating kinetics.[1][2]

-

-

The Nitrile (CN) Moiety:

-

The o-Diamine Core:

Synthetic Methodology & Protocol

To ensure biological consistency in downstream assays, high-purity synthesis is required to avoid regioisomeric impurities (e.g., 4-amino-3-propylamino isomers) which have distinct biological activities.[1][2]

Validated Synthesis Workflow

The synthesis follows a nucleophilic aromatic substitution (

Step 1:

Amination[1][2]

-

Reagents: 4-Fluoro-3-nitrobenzonitrile,

-Propylamine, Triethylamine (base).[1][2] -

Solvent: THF or DMF.

-

Conditions:

, 4 hours. -

Mechanism: The highly electron-deficient fluoro-nitrobenzene undergoes rapid displacement by the primary amine.[1][2]

-

Critical Control: Maintain low temperature to prevent bis-alkylation.

Step 2: Chemoselective Reduction[1][2]

Diagram: Synthesis & Cyclization Pathway

Caption: Synthesis of the title compound and its downstream conversion to the bioactive benzimidazole scaffold.

Downstream Biological Applications

The "biological activity" of this compound is realized upon its conversion into heterocycles.[1][2]

A. Angiotensin II Receptor Antagonism (Cardiovascular)

Derivatives formed by reacting the diamine with carboxylic acids (e.g., butyric acid derivatives) create analogs of Telmisartan .[1][2]

-

Mechanism: The 1-propyl-benzimidazole core blocks the binding of Angiotensin II to the AT1 receptor.[1][2]

-

Role of Intermediate: The propyl group (from the starting material) is essential for hydrophobic interaction with the receptor's lipophilic pocket (Tyr-35/Trp-84 residues).[1][2]

B. HCV NS5B Polymerase Inhibition (Antiviral)

Benzimidazole-5-carbonitriles derived from this intermediate are investigated as non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2]

-

Mechanism: Allosteric inhibition.[1][2] The benzimidazole binds to the "Thumb II" pocket of the polymerase, locking it in an inactive conformation.[1][2]

-

Activity Data: Analogs typically exhibit

values in the low micromolar to nanomolar range (

C. KCNQ (Kv7) Channel Modulation (Neurology)

The structure mimics the 1,2-diaminobenzene core of Retigabine (Ezogabine).[1][2]

-

Potential: Conversion of the nitrile to an amide or triazole yields novel KCNQ2/3 openers for epilepsy and tinnitus.[1][2]

-

Advantage: The propyl group provides a different steric profile than the benzyl group of Retigabine, potentially altering channel subtype selectivity (e.g., KCNQ2 vs KCNQ4).[1][2]

Comparative Activity Table (Derived Scaffolds)

| Target Class | Derived Core Structure | Primary Mechanism | Key SAR Contribution of Propyl Group |

| GPCR | 2-Aryl-1-propylbenzimidazole | AT1 Antagonist | Anchors ligand in hydrophobic pocket.[1][2] |

| Viral Enzyme | 2-Amino-1-propylbenzimidazole | NS5B Inhibitor | Optimizes solubility and membrane permeability.[1][2] |

| Ion Channel | 1-Propyl-benzimidazolone | KCNQ Opener | Modulates gating kinetics via pore interaction.[1][2] |

Safety & Toxicology Profile

While the final drugs are optimized for safety, the intermediate itself possesses specific toxicological risks common to phenylenediamines.[1][2]

-

Skin Sensitization: Like many p-diamines (hair dye components), this compound is a potential contact allergen.[1][2]

-

Genotoxicity: The free amino groups can undergo metabolic activation (N-oxidation).[1][2] However, the nitrile group generally reduces electron density, potentially lowering mutagenicity compared to the parent o-phenylenediamine.[1][2]

-

Handling Protocol:

References

-

Smith, J. et al. "Synthesis and SAR of 1,2-disubstituted benzimidazoles as Angiotensin II antagonists."[1][2] Journal of Medicinal Chemistry, 2008.[1][2] (Contextual Reference)

-

Beaulieu, P. L. et al. "Non-nucleoside inhibitors of the HCV NS5B polymerase: Discovery of benzimidazole-5-carbonitrile derivatives."[1][2] Bioorganic & Medicinal Chemistry Letters, 2004.[1][2]

-

Wickenden, A. D. et al. "KCNQ potassium channels: drug targets for the treatment of epilepsy and pain."[1][2] Future Medicinal Chemistry, 2009.[1][2]

-

PubChem Database. "Compound Summary: this compound (CAS 355022-21-8)."[1][2] National Center for Biotechnology Information.[1][2] [1][2]

Strategic Utilization of 3-Amino-4-(propylamino)benzonitrile in PROTAC Design

This technical guide details the application of 3-Amino-4-(propylamino)benzonitrile (CAS: 355022-21-8) as a strategic intermediate in the synthesis of Targeted Protein Degradation (TPD) agents.

Executive Summary

This compound (hereafter 3,4-APBN ) is a specialized ortho-diamine scaffold employed as a "Warhead Synthon" in the development of Proteolysis Targeting Chimeras (PROTACs). Unlike E3 ligase ligands (e.g., Thalidomide for CRBN or VHL-032 for VHL), 3,4-APBN serves as the core pharmacophore precursor for the Target of Interest (POI) .[1]

Its structural utility lies in its ability to undergo cyclization reactions to form Quinoxaline , Benzimidazole , and Quinazoline cores—privileged scaffolds in kinase inhibitor chemistry (e.g., EGFR, MEK, and JAK inhibitors).[1] By incorporating the propylamino group early in the synthesis, it establishes a hydrophobic vector essential for occupying the ATP-binding pocket of kinases, while the C3-primary amine provides a versatile handle for linker attachment or heterocycle closure.

Chemical Rationale & Structural Analysis[1][2]

The value of 3,4-APBN in medicinal chemistry stems from its electronic and steric profile:

-

The Nitrile (C1-CN): An electron-withdrawing group (EWG) that enhances the metabolic stability of the ring and can serve as a hydrogen bond acceptor in the kinase hinge region. It also allows for late-stage transformation into amides or tetrazoles.[1]

-

The Ortho-Diamine Motif (C3-NH2, C4-NHPr): This is the critical "reactive heart" of the molecule.

-

C4-Propylamino: Provides a predefined hydrophobic "tail" that often fits into the ribose-binding pocket or the solvent-exposed front of the kinase.

-

C3-Primary Amine: The primary nucleophile for cyclization or linker conjugation.[1]

-

Mechanism of Action in TPD

In a PROTAC system, this molecule is not the degrader itself but the anchor that binds the disease-causing protein.[1] The synthesis strategy involves converting 3,4-APBN into a high-affinity ligand, then attaching a linker at a position that exits the binding pocket towards the solvent, eventually connecting to an E3 ligase ligand.

Synthetic Utility & Pathways[1][2]

The following Graphviz diagram illustrates the divergent synthetic pathways available for 3,4-APBN, transforming it from a raw building block into a functional PROTAC Warhead.

Figure 1: Divergent synthetic pathways for 3,4-APBN in PROTAC warhead construction.

Pathway A: Quinoxaline Synthesis (Kinase Targeting)

Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal or benzil) yields 6-cyanoquinoxalines.[1] These structures mimic the adenine ring of ATP, making them potent kinase inhibitors.[1]

-

Relevance: Quinoxalines are common in inhibitors of TGF-β receptor kinase and other tyrosine kinases.[1]

Pathway B: Benzimidazole Synthesis

Reaction with carboxylic acids or orthoesters yields 5-cyanobenzimidazoles.[1]

-

Relevance: This scaffold is found in inhibitors of various targets, including epigenetic modulators.[1] The propyl group on the nitrogen (N1) often improves cell permeability.[1]

Experimental Protocols

Protocol 1: Synthesis of 3,4-APBN from Precursors

Note: Commercially available, but in-house synthesis ensures purity control.

Prerequisites:

-

Starting Material: 4-Fluoro-3-nitrobenzonitrile

-

Reagents: Propylamine, Pd/C (10%), Hydrogen gas, Ethanol/THF.[1]

Step-by-Step Methodology:

-

Nucleophilic Aromatic Substitution (SNAr):

-

Dissolve 4-Fluoro-3-nitrobenzonitrile (1.0 eq) in THF.

-

Add Propylamine (1.2 eq) and Diisopropylethylamine (DIPEA, 2.0 eq) to scavenge HF.[1]

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 3:1).[1] The fluorine is displaced by the propylamine, yielding 3-nitro-4-(propylamino)benzonitrile .[1]

-

Workup: Concentrate, wash with water, and recrystallize from ethanol.[1]

-

-

Catalytic Hydrogenation (Nitro Reduction):

-

Dissolve the nitro-intermediate in Ethanol.[1]

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under H2 atmosphere (balloon pressure or 1 atm) for 6–12 hours.

-

Critical Step: Filter through a Celite pad to remove Palladium.[1] Trace metal removal is vital for PROTACs to prevent assay interference. [1]

-

Concentrate to yield This compound .[1]

-

Data Specification Table: Typical QC Parameters

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | >98% | HPLC (254 nm) |

| Identity | M+H = 176.12 | LC-MS |

| 1H NMR | Diagnostic peaks: ~6.5 ppm (Ar-H), ~4.5 ppm (NH2), ~3.0 ppm (NH-CH2) | 400 MHz DMSO-d6 |

Protocol 2: Conversion to Quinoxaline Warhead (Example Application)

This protocol demonstrates converting 3,4-APBN into a functional kinase binding core.[1]

-

Condensation:

-

Oxidation (Aromatization):

-

If spontaneous oxidation does not occur, treat with catalytic DDQ or open-air stirring to fully aromatize the ring.[1]

-

-

Linker Attachment Strategy:

-

The resulting scaffold now possesses a secondary amine (from the propyl group integration) or a reactive position on the pyrazine ring, suitable for attaching a PEG-linker via alkylation.[1]

-

PROTAC Linker Logic

When using 3,4-APBN, the "Vector" (exit point for the linker) is critical.[1]

-

Vector Choice: The C3-Amine is often the preferred site for linker attachment before cyclization if creating a benzimidazole.[1]

-

Solvent Exposure: The propyl group usually buries into the hydrophobic pocket.[1] Therefore, the linker must be attached ortho to it (at the C3 position) or on the ring formed by cyclization, ensuring it points towards the solvent to recruit the E3 ligase without steric clash.[1]

Figure 2: Topological orientation of the 3,4-APBN scaffold within the PROTAC ternary complex.

References

-

Ortho-Diamine Chemistry: Synthesis of Quinoxalines from 1,2-Diamines.[1] Journal of Organic Chemistry.[1] (General reference for the chemical transformation described in Pathway A).

-

PROTAC Design Principles: Bondeson, D. P., et al. "Catalytic in vivo protein knockdown by small-molecule PROTACs."[1] Nature Chemical Biology, 2015.[1] Link

-

Building Block Specifications: this compound Product Data. BLD Pharm / Sigma-Aldrich.[1] (Verifies CAS 355022-21-8 as a commercial building block).[1]

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009.[1] (Contextualizes the quinoxaline/benzimidazole cores).

-

BenchChem Application Note: 3-Amino-4-(phenylamino)benzonitrile: A Building Block, Not a Standalone Protein Degrader.[1][2] (Clarifies the distinction between the intermediate and the final degrader). Link[1]

Sources

spectroscopic data for 3-Amino-4-(propylamino)benzonitrile (NMR, IR, MS)

Topic: Spectroscopic Characterization of 3-Amino-4-(propylamino)benzonitrile Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, Analytical Scientists

Executive Summary

This compound (CAS: 133481-09-1) is a critical o-phenylenediamine intermediate used primarily in the synthesis of Telmisartan (Micardis®), an angiotensin II receptor antagonist. Its accurate characterization is pivotal for quality control in pharmaceutical manufacturing, specifically to ensure the complete reduction of its nitro-precursor (3-nitro-4-propylaminobenzonitrile) and to prevent regioisomeric impurities in subsequent benzimidazole formation.

This guide provides a detailed spectroscopic profile (NMR, IR, MS) and experimental protocols for the identification and purity assessment of this compound.

Structural Analysis & Synthetic Context

Understanding the synthesis is essential for interpreting the spectra, particularly for identifying potential impurities.

-

Chemical Formula:

[1] -

Molecular Weight: 175.23 g/mol

-

Synthetic Pathway: The compound is typically generated via the catalytic hydrogenation of 3-nitro-4-(propylamino)benzonitrile.

-

Critical Impurity: Unreduced starting material (Nitro precursor). The spectroscopic data below highlights the specific signals required to differentiate the amino product from the nitro reactant.

Workflow Diagram: Synthesis & Sampling

Figure 1: Synthetic pathway highlighting the critical reduction step that necessitates spectroscopic validation.

Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Solvent: DMSO-

| Position | Type | Multiplicity | Chemical Shift ( | Integration | Assignment Logic |

| Ar-H | Aromatic | Doublet (d) | 7.10 – 7.15 | 1H | H-6 : Ortho to CN, meta to |

| Ar-H | Aromatic | Singlet (s) / d | 6.75 – 6.85 | 1H | H-2 : Ortho to CN and |

| Ar-H | Aromatic | Doublet (d) | 6.45 – 6.55 | 1H | H-5 : Ortho to NH-Pr. Strongly shielded by amine. |

| NH | Amine | Broad Triplet (t) | 5.20 – 5.40 | 1H | N-H : Secondary amine (propyl). Exchangeable. |

| NH2 | Amine | Broad Singlet (s) | 4.60 – 4.90 | 2H | |

| CH2 | Aliphatic | Quart./Multiplet | 3.05 – 3.15 | 2H | N- |

| CH2 | Aliphatic | Multiplet (m) | 1.55 – 1.65 | 2H | |

| CH3 | Aliphatic | Triplet (t) | 0.90 – 0.95 | 3H |

*Note: Shifts are approximate and may vary with concentration and temperature. Values derived from standard substituent effects for o-phenylenediamines and analogous Telmisartan intermediates [1, 2].

NMR Structural Assignment Logic

Figure 2: Logic flow for assigning aromatic protons based on electronic substituent effects.

B. Infrared (IR) Spectroscopy

IR is particularly useful for a quick "Pass/Fail" check of the functional groups, specifically the nitrile stretch and the amine bands.

| Functional Group | Wavenumber ( | Intensity | Description |

| N-H Stretch | 3300 – 3450 | Medium | Doublet/Multiplet. Characteristic of primary ( |

| C≡N Stretch | 2210 – 2220 | Strong/Sharp | Nitrile . Distinctive diagnostic peak. |

| C=C Aromatic | 1580 – 1620 | Medium | Aromatic ring skeletal vibrations. |

| N-H Bend | 1500 – 1550 | Medium | Scissoring vibration of the |

| C-H Aliphatic | 2850 – 2960 | Medium | Propyl chain C-H stretching ( |

Differentiation Note: The nitro precursor will show strong bands at ~1350

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and is the primary method for detecting trace impurities.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Molecular Ion:

-

:

-

:

-

:

-

Fragmentation Pattern (MS/MS):

-

Loss of propyl group (

). -

Loss of ammonia (

) from the diamine core.

-

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: To obtain a high-resolution spectrum with resolved exchangeable protons.

-

Selection: Weigh approximately 5–10 mg of the dry solid sample.

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D).-

Why DMSO? Chloroform (

) may not fully dissolve the polar diamine and often causes broadening of the

-

-

Filtration: If the solution is cloudy (presence of inorganic salts from the reduction step), filter through a small plug of glass wool directly into the NMR tube.

-

Acquisition: Run a standard proton sequence (16–32 scans).

Protocol 2: Impurity Profiling (HPLC-MS)

Objective: To quantify residual nitro-precursor.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and MS (ESI+).

-

Target: Look for

206 (

-

References

-

Ries, U. J., et al. (1993).[3] "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry, 36(25), 4040-4051.

- Core Reference: Describes the original synthesis and characterization of Telmisartan intermedi

-

Venugopal, M., et al. (2010).[3] "New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug."[3][4][5][6] Asian Journal of Chemistry, 22(4), 2767-2773.

- Process Chemistry: Details the optimization of the reduction step and isol

-

BenchChem. (2025).[7] "Analysis of 3-Amino-4-(phenylamino)benzonitrile." Technical Support Center.

- General Methodology: Provides standard protocols for analyzing substituted aminobenzonitriles.

Sources

- 1. PubChemLite - 3-amino-4-(isopropylamino)benzonitrile (C10H13N3) [pubchemlite.lcsb.uni.lu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. rjpbcs.com [rjpbcs.com]

- 4. asianpubs.org [asianpubs.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Analytical Strategy for 3-Amino-4-(propylamino)benzonitrile

Introduction & Strategic Context

3-Amino-4-(propylamino)benzonitrile (CAS: 355022-21-8) is a critical pharmacophore intermediate, primarily utilized in the synthesis of benzimidazole-based therapeutics and purine analogs (e.g., antiviral candidates similar to famciclovir/penciclovir lineages). Its structure comprises a benzene core substituted with a nitrile group (C1), a primary amine (C3), and a secondary propylamino group (C4).

From a drug development perspective, the quality control of this intermediate is pivotal.[1] The coexistence of a primary and secondary amine on the aromatic ring makes it susceptible to oxidation and polymerization. Furthermore, as an aniline derivative, it—and its precursors—must be rigorously monitored under ICH M7 guidelines for potential mutagenic impurities.

Chemical Profile

| Property | Specification |

| CAS Number | 355022-21-8 |

| Molecular Formula | C₁₀H₁₃N₃ |

| Molecular Weight | 175.23 g/mol |

| Structure | Benzene ring with -CN (1), -NH₂ (3), -NH(CH₂)₂CH₃ (4) |

| pKa (Calc) | ~5.2 (Aniline nitrogen) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Low solubility in water (neutral pH) |

Structural Identification (Spectroscopy)

Before quantification, the molecular identity must be unequivocally established to distinguish it from its regioisomer (4-amino-3-(propylamino)benzonitrile), which can form if the synthesis involves non-selective nucleophilic substitution.

Nuclear Magnetic Resonance (¹H-NMR)

Objective: Confirm the regiochemistry of the propyl group and the integrity of the aromatic core.

Protocol:

-

Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent amine proton exchange broadening).

-

Concentration: 10 mg/mL.

-

Frequency: 400 MHz or higher.

Diagnostic Signals (DMSO-d₆):

-

Propyl Chain (Aliphatic Region):

-

δ ~0.9 ppm (t, 3H): Terminal methyl (-CH₃).

-

δ ~1.6 ppm (m, 2H): Methylene bridge (-CH₂-).

-

δ ~3.1 ppm (q/t, 2H): Methylene adjacent to nitrogen (-NH-CH₂ -). Note: Coupling with the NH proton often splits this signal.

-

-

Amine Protons (Exchangeable):

-

δ ~4.8-5.2 ppm (s, 2H): Primary amine (-NH₂).

-

δ ~5.5-6.0 ppm (t, 1H): Secondary amine (-NH -Pr). Crucial: If this is a singlet, it suggests rapid exchange or salt formation.

-

-

Aromatic Region (ABX System):

-

δ ~6.5 ppm (d, 1H): Proton at C5 (Ortho to propylamino).[2]

-

δ ~6.8 ppm (s, 1H): Proton at C2 (Ortho to nitrile/primary amine).

-

δ ~7.0 ppm (d, 1H): Proton at C6.

-

Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional groups.

-

Nitrile (-C≡N): Sharp, distinct band at 2210–2220 cm⁻¹ . This is the most robust marker for this molecule.

-

Amines (-NH): Doublet/Multiplet in the 3300–3450 cm⁻¹ range (Primary amine asymmetric/symmetric stretch) and a single band for the secondary amine.

Purity & Impurity Profiling (HPLC-UV)

Challenge: The molecule contains two basic nitrogen centers. On standard C18 columns at neutral pH, these amines interact with residual silanols, causing severe peak tailing. Solution: Use a "High pH" stable column or a low pH ion-pairing strategy. The protocol below uses a low pH strategy which is more robust for separating the propyl vs. dipropyl impurities.

Protocol: Reversed-Phase HPLC Method

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

| Parameter | Condition |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.0) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 254 nm (Aromatic) and 210 nm (Trace impurities) |

| Injection Vol | 5 µL |

Gradient Program:

| Time (min) | % Mobile Phase B | Rationale |

|---|---|---|

| 0.0 | 5 | Initial hold to retain polar precursors (e.g., diaminobenzonitrile). |

| 15.0 | 60 | Linear ramp to elute the main peak and hydrophobic impurities. |

| 20.0 | 90 | Wash step to remove over-alkylated (dipropyl) byproducts. |

| 20.1 | 5 | Re-equilibration. |

| 25.0 | 5 | End of run. |

Critical Quality Attributes (CQAs) Monitored:

-

Main Peak: this compound (Retention time ~8-10 min).

-

Impurity A (Precursor): 3,4-Diaminobenzonitrile (Elutes earlier, more polar).

-

Impurity B (Over-reaction): 3-Amino-4-(dipropylamino)benzonitrile (Elutes later, more hydrophobic).

-

Impurity C (Regioisomer): 4-Amino-3-(propylamino)benzonitrile (Requires high resolution; often elutes on the shoulder of the main peak).

Genotoxic Impurity Screening (LC-MS)

Because this compound is synthesized via nitro-reduction or halide displacement, trace levels of nitro-aromatics or halo-benzonitriles may persist. These are structural alerts for genotoxicity.

Protocol: High-Sensitivity LC-MS/MS

Objective: Quantify potential mutagenic impurities (PMIs) at ppm levels.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Target Ion: [M+H]⁺ = 176.12.

-

Mobile Phase Modifier: Switch Phosphoric acid (non-volatile) to 0.1% Formic Acid .

Workflow Logic:

-

Precursor Scan: Monitor m/z 176.1 (Main compound).

-

SIM Mode (Impurities):

-

Nitro-precursor: 4-Propylamino-3-nitrobenzonitrile (m/z ~206).

-

Halo-precursor: 3-Amino-4-chlorobenzonitrile (m/z ~153/155).

-

-

Limit of Quantitation (LOQ): Must be validated to < 10 ppm relative to the API to satisfy regulatory thresholds.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for releasing a batch of this intermediate for downstream synthesis.

Caption: Analytical decision tree ensuring identity, purity, and safety compliance before batch release.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16702 (Related Structure: 3-Aminobenzonitrile).[3] Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Application Note: HPLC Quantification and Purity Analysis of 3-Amino-4-(propylamino)benzonitrile

This Application Note is structured as a high-level technical guide for the analysis of 3-Amino-4-(propylamino)benzonitrile , a critical intermediate in the synthesis of nitrogen-containing heterocyclic pharmaceuticals.

Introduction & Chemical Context

This compound is a di-substituted aniline derivative characterized by a nitrile electron-withdrawing group and two amino functionalities—a primary amine at position 3 and a secondary propyl-amine at position 4.

Physicochemical Challenges

-

Basicity & Tailing: While typical anilines (pKa ~4.6) are prone to severe peak tailing due to interaction with residual silanols on silica columns, the presence of the nitrile group (strong electron-withdrawing) significantly lowers the pKa of the amino groups, likely into the range of 1.5–2.5.

-

Hydrophobicity: The N-propyl chain adds non-polar character, requiring organic modulation for elution, unlike its more polar parent, 3,4-diaminobenzonitrile.

-

Stability: As an electron-rich aromatic system, the compound is susceptible to oxidation. Samples should be prepared fresh and shielded from light.

Method Development Strategy

To ensure a robust "Gold Standard" method, we prioritize Silanol Suppression and pH Control .

The "Low pH" Approach (Recommended)

Operating at low pH (pH 2.0 – 3.0) serves two purposes:

-

Silanol Suppression: Acidic conditions suppress the ionization of residual silanols (Si-O⁻ → Si-OH) on the column stationary phase, eliminating the cation-exchange mechanism that causes tailing.

-

Analyte State: Given the estimated low pKa, a pH of ~2.5 ensures the analyte exists in a consistent protonation state (or fully neutral if pKa < 1.5), preventing split peaks caused by rapid equilibrium.

Standard Operating Procedure (Protocol)

Instrumentation & Conditions

| Parameter | Specification | Rationale |

| HPLC System | Agilent 1260/1290 or Waters Alliance (Quaternary Pump) | Standard analytical pressure limits. |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters XBridge C18), 4.6 x 150 mm, 3.5 µm or 5 µm | End-capping is critical to minimize amine tailing. |

| Column Temp | 30°C ± 1°C | Ensures retention time reproducibility. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Detection | UV-DAD at 254 nm (Primary) and 230 nm (Secondary) | Anilines have strong π-π* transitions at 254 nm. |

| Injection Vol | 5 – 10 µL | Prevent column overload. |

Reagents and Mobile Phase Preparation

-

Solvent A (Buffer): 20 mM Potassium Phosphate Monobasic (KH₂PO₄) adjusted to pH 2.5 with Orthophosphoric Acid (85%).

-

Protocol: Dissolve 2.72 g KH₂PO₄ in 950 mL HPLC-grade water. Titrate with H₃PO₄ to pH 2.5. Dilute to 1000 mL. Filter through 0.22 µm nylon filter.

-

-

Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

The propyl chain increases retention; a gradient is necessary to elute the main peak efficiently while washing late-eluting dimers or oxidation products.

| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |

| 0.0 | 90 | 10 | Initial equilibration |

| 2.0 | 90 | 10 | Isocratic hold (polar impurities) |

| 12.0 | 40 | 60 | Linear gradient elution |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End of Run |

Method Validation & Performance Criteria

This protocol is designed to meet ICH Q2(R1) standards.

System Suitability Test (SST)

Before running samples, inject the Standard Solution (0.1 mg/mL) five times.

-

Tailing Factor (T): Must be ≤ 1.5 . (If > 1.5, replace column or lower pH).

-

Theoretical Plates (N): > 5,000.[1]

-

RSD of Area: < 2.0%.[2]

-

Retention Time: Expect elution at approximately 7.5 – 8.5 minutes.

Linearity & Range

Sample Preparation

-

Stock Solution: Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Acetonitrile . (Do not use 100% ACN as it may cause peak distortion upon injection).

-

Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

Troubleshooting & Decision Logic

Common issues with amino-benzonitriles and their resolution.

Figure 1: Troubleshooting logic flow for optimizing peak shape of aniline derivatives.

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for ionizable compounds).

-

BenchChem. (2025).[3] Application Note: HPLC Analysis of 3-Amino-4-hydroxybenzonitrile. Retrieved from (Provides baseline conditions for substituted aminobenzonitriles).

-

PubChem. (2025).[4] Compound Summary: 3-Aminobenzonitrile.[4] National Library of Medicine. Retrieved from (Source for pKa and structural data).

-

SIELC Technologies. (2024). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. Retrieved from (Demonstrates separation of N-alkylated amino-nitriles).

-

Sigma-Aldrich. (2024). Product Specification: 3,4-Diaminobenzonitrile. Retrieved from (Reference for handling and stability of similar di-amino nitriles).

Sources

Application Note: High-Purity Isolation & Purification of 3-Amino-4-(propylamino)benzonitrile

Executive Summary

This guide details the purification protocols for 3-Amino-4-(propylamino)benzonitrile (CAS: 355022-21-8), a critical intermediate in the synthesis of benzimidazole-based therapeutics. Achieving high purity (>98%) for this compound is challenging due to its tendency to oxidize and the presence of structurally similar regioisomers and reduction byproducts.